2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Description

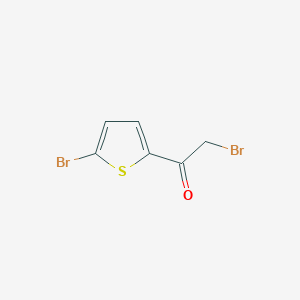

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBXRAVUJGCRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365795 | |

| Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-44-9 | |

| Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Thiophene-Based Heterocycles: A Technical Guide to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Abstract

2-Bromo-1-(5-bromothiophen-2-yl)ethanone, a bifunctional electrophilic reagent, represents a pivotal building block in the architecture of complex heterocyclic systems. Its intrinsic reactivity, stemming from a potent α-bromoketone moiety and a halogenated thiophene ring, offers a versatile platform for the synthesis of novel scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of its core physical and chemical properties, a validated, step-by-step synthesis protocol, comprehensive spectral characterization, and an analysis of its strategic applications in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of thiophene-based compounds.

Introduction: Strategic Importance in Synthesis

In the landscape of modern drug discovery, the thiophene ring is a well-established bioisostere for the phenyl group, often imparting favorable pharmacokinetic properties to a molecule.[1] this compound (Figure 1) emerges as a particularly valuable starting material due to its dual reactive centers. The α-bromoketone is a classical electrophile primed for reaction with a vast array of nucleophiles, most notably in the Hantzsch synthesis of thiazoles.[2][3] Simultaneously, the bromine atom on the thiophene ring provides a handle for subsequent cross-coupling reactions, allowing for late-stage diversification of the molecular scaffold. This dual functionality enables a modular and efficient approach to building molecular complexity, making it a reagent of choice for constructing libraries of novel compounds for biological screening.[4]

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, ensuring proper handling, storage, and reaction setup. The key physicochemical data for this compound are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 10531-44-9 | [5] |

| Molecular Formula | C₆H₄Br₂OS | [5] |

| Molecular Weight | 283.97 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 92-93°C | |

| Boiling Point | 329.1°C at 760 mmHg | |

| Calculated logP | 3.088 | |

| Calculated Density | 2.031 g/cm³ | |

| Storage | Keep in dark place, inert atmosphere, store in freezer | [5] |

Solubility: While quantitative solubility data is not extensively published, its structure suggests good solubility in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., THF, diethyl ether), and polar aprotic solvents (e.g., DMF, DMSO), which are commonly used for its reactions. It is expected to have poor solubility in water and non-polar aliphatic hydrocarbons.

Synthesis and Mechanism

The synthesis of this compound is reliably achieved through the acid-catalyzed α-bromination of its precursor, 1-(5-bromothiophen-2-yl)ethanone. This reaction is a cornerstone of ketone chemistry, proceeding through an enol intermediate.

Mechanistic Rationale

The choice of an acid catalyst (e.g., acetic acid, HBr) is critical. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and, more importantly, catalyzing the tautomerization to the enol form. This enol is the active nucleophile in the reaction. The electron-rich double bond of the enol attacks molecular bromine (Br₂), leading to the formation of a brominated oxonium ion. Subsequent deprotonation by a base (e.g., a bromide ion or the solvent) regenerates the carbonyl group and yields the final α-brominated product. The reaction pathway is illustrated below.

Caption: Mechanism of acid-catalyzed α-bromination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of aryl ketones, as referenced in the synthesis of derivative compounds.

Materials:

-

1-(5-bromothiophen-2-yl)ethanone (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Bromine (Br₂) (1.05 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber containing sodium thiosulfate solution to neutralize HBr gas), dissolve 1-(5-bromothiophen-2-yl)ethanone in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice-water bath. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10°C during the addition. Rationale: Slow, cold addition is crucial to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. The crude product may precipitate. Extract the aqueous mixture with dichloromethane (3x volumes).

-

Quenching: Combine the organic extracts and wash sequentially with:

-

Water

-

Saturated aqueous sodium thiosulfate solution (to quench any remaining Br₂)

-

Saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid)

-

Brine

-

Rationale: This washing sequence effectively removes unreacted reagents and the acidic solvent, which is essential for obtaining a pure product after solvent evaporation.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectral Characterization

Accurate structural elucidation is paramount. The following is a description of the expected spectral data based on the compound's structure and data from analogous molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be clean and highly informative.

-

Thiophene Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the C4 position will appear as a doublet coupled to the C3 proton, and vice versa.

-

Methylene Protons (-CH₂Br): A key feature will be a singlet in the range of δ 4.4-4.8 ppm, corresponding to the two equivalent protons of the bromomethyl group.[4] The downfield shift is characteristic of protons alpha to both a carbonyl group and a bromine atom.

¹³C NMR Spectroscopy

The carbon spectrum will complement the proton data.

-

Carbonyl Carbon: A signal in the highly deshielded region (δ > 180 ppm) is characteristic of the ketone carbonyl carbon.

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons. The carbon bearing the bromine (C5) and the carbon attached to the acetyl group (C2) will be quaternary and typically have lower intensity. The two protonated carbons (C3 and C4) will appear in the typical aromatic region (δ 120-140 ppm).

-

Methylene Carbon (-CH₂Br): A signal for the alpha-carbon is expected around δ 30-35 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band between 1670-1690 cm⁻¹ is indicative of the aryl ketone carbonyl stretch.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 600-700 cm⁻¹, corresponds to the C-Br bond.

-

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: Electron Impact (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion (M⁺) cluster. Due to the presence of two bromine atoms, a distinctive isotopic pattern will be observed with peaks at m/z [M], [M+2], and [M+4] in an approximate ratio of 1:2:1, confirming the presence of two bromine atoms. The monoisotopic mass is 281.83496 Da.

-

Fragmentation: Common fragmentation patterns include the loss of Br• (M-79/81) and the formation of the 5-bromothienylcarbonyl cation (m/z = 205), which can further fragment.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily exploited in the construction of heterocyclic cores.

Hantzsch Thiazole Synthesis

The most prominent application is the Hantzsch synthesis, where it undergoes cyclocondensation with a thioamide to form a 2,4-disubstituted thiazole ring. This reaction is a robust and high-yielding method for accessing this privileged scaffold.[3]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sharemobile.ie [sharemobile.ie]

- 3. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | RUO [benchchem.com]

- 5. SID 24864410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Bromo-1-(5-bromothiophen-2-yl)ethanone molecular structure and formula C6H4Br2OS

An In-depth Technical Guide to 2-Bromo-1-(5-bromothiophen-2-yl)ethanone (C6H4Br2OS)

Authored by: A Senior Application Scientist

Introduction

This compound, identified by the CAS Number 10531-44-9, is a highly functionalized organic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1] Its molecular formula is C6H4Br2OS.[2][3] This molecule serves as a pivotal bi-electrophilic building block, engineered for advanced chemical synthesis.[4] Its value is derived from its dual reactive sites: a reactive α-bromoketone moiety and a brominated thiophene ring. This unique architecture allows for sequential and selective chemical transformations, making it a versatile precursor for a diverse range of complex molecular scaffolds.[4]

This guide provides a comprehensive technical overview of this compound, covering its molecular structure, synthesis, mechanistic pathways, spectroscopic characterization, reactivity, and applications, with a focus on providing actionable insights for researchers and development professionals.

Molecular Structure and Physicochemical Properties

The structure of this compound features a thiophene ring substituted at the 2-position with a bromoacetyl group (-COCH2Br) and at the 5-position with a bromine atom. The presence of the α-bromoketone functionality makes the molecule a potent alkylating agent, while the C-Br bond on the thiophene ring is amenable to various cross-coupling reactions.[4]

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound[4] |

| Synonyms | 2-bromo-1-(5-bromo-2-thienyl)ethanone |

| CAS Number | 10531-44-9[1][2][5] |

| Molecular Formula | C6H4Br2OS[2][3][6][7] |

| Molecular Weight | 283.97 g/mol [2][7] |

| Monoisotopic Mass | 281.83496 Da[6] |

| Appearance | Solid |

| Storage | Keep in dark place, inert atmosphere, store in freezer.[2] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved via a two-step process starting from 2-bromothiophene. This process involves an initial Friedel-Crafts acylation followed by an α-bromination of the resulting ketone intermediate.

Step 1: Friedel-Crafts Acylation of 2-Bromothiophene

The first step is the acylation of 2-bromothiophene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃).[8][9][10] This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring, predominantly at the 5-position, to yield 2-acetyl-5-bromothiophene (1-(5-bromothiophen-2-yl)ethanone).[11][12] The high electron density of the thiophene ring facilitates this reaction.[8] The product is deactivated towards further acylation, which prevents polysubstitution.[13]

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: α-Bromination of 2-Acetyl-5-bromothiophene

The intermediate ketone, 2-acetyl-5-bromothiophene, is then subjected to α-bromination. This reaction introduces a bromine atom at the carbon adjacent (alpha) to the carbonyl group.[4] The reaction is typically carried out using elemental bromine (Br₂) in an acidic medium, such as acetic acid.[14][15] The acid catalyzes the tautomerization of the ketone to its enol form, which is the active nucleophile in the reaction.[14][16][17] The electron-rich double bond of the enol attacks the electrophilic bromine, leading to the final product.[17][18]

Caption: Mechanism of α-Bromination of a Ketone.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure adapted from standard methodologies for Friedel-Crafts acylation and α-bromination.[15][19]

Caption: Synthetic Workflow for this compound.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques.[4] Each method provides complementary information to build a complete structural picture.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | ~4.4 ppm (s, 2H): Methylene protons (-CH₂Br).~7.2-7.8 ppm (d, 1H; d, 1H): Two coupled thiophene ring protons. | The singlet at ~4.4 ppm is characteristic of protons on a carbon adjacent to both a carbonyl and a bromine. The thiophene protons appear as doublets due to coupling with each other. |

| ¹³C NMR | ~30-35 ppm: Methylene carbon (-CH₂Br).~125-145 ppm: Four distinct signals for the thiophene ring carbons.~185-190 ppm: Carbonyl carbon (C=O). | The chemical shifts are indicative of the electronic environment. The carbonyl carbon is significantly deshielded, appearing far downfield. The α-carbon is shifted downfield by the adjacent bromine.[20] |

| IR Spectroscopy | ~1670-1690 cm⁻¹: Strong absorption band. | This frequency is characteristic of the C=O stretching vibration in an aryl ketone. The presence of the α-bromine typically shifts this band to a slightly higher wavenumber compared to the unhalogenated ketone.[21] |

| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks around m/z 282, 284, 286. | The distinctive isotopic pattern (approx. 1:2:1 ratio) is a definitive signature for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). |

Reactivity and Applications in Drug Development

The synthetic utility of this compound is rooted in its dual reactivity, allowing for controlled, stepwise functionalization.[4]

Caption: Key Reactive Sites and Pathways.

-

α-Bromoketone Reactivity : This functional group is a potent electrophile. The carbon bearing the bromine is highly susceptible to nucleophilic substitution (SN2) reactions.[4][18] This allows for the facile introduction of a wide range of nucleophiles (amines, thiols, azides, etc.), serving as a cornerstone for the construction of diverse heterocyclic systems, such as thiazoles and imidazoles, which are prevalent in medicinal chemistry.

-

5-Bromo-Thiophene Reactivity : The bromine atom on the thiophene ring provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the molecular framework and the introduction of additional functionalities.

Role in Drug Discovery

α-Halo ketones are recognized as crucial synthons in medicinal chemistry.[18][22] The thiophene ring itself is a valuable "bioisostere" for the phenyl ring, often used by medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties of a drug candidate.[4] Consequently, this compound is an attractive starting material for libraries of compounds aimed at various biological targets. It has been utilized as a key precursor in the synthesis of molecules with potential pharmacological activity, including kinase inhibitors and other targeted therapeutic agents.[4] The ability to selectively functionalize two different sites on the molecule makes it a powerful tool for structure-activity relationship (SAR) studies.[23]

Safety and Handling

This compound is a reactive alkylating agent and must be handled with appropriate care in a well-ventilated area, such as a chemical fume hood.[4][7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (inspected prior to use), and safety glasses with side shields or goggles.[7]

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin and serious eye irritation.[7][11] Avoid formation and inhalation of dust.[7]

-

First Aid:

-

Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion/Inhalation: Move the victim to fresh air. Seek immediate medical attention.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. A freezer is recommended for long-term storage.[2]

Conclusion

This compound is a cornerstone intermediate for the synthesis of advanced functional molecules. Its well-defined synthesis, characterized structure, and, most importantly, its orthogonal reactive sites provide chemists with a versatile platform for molecular design. For professionals in drug discovery and materials science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in creating novel compounds with tailored biological or physical properties.

References

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

-

Ferreira, B. R., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4885. doi:10.3390/molecules26164885. Available from: [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. Retrieved from [Link]

-

Autech. (n.d.). The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

-

Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10427-10429. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79335, 2-Acetyl-5-bromothiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12777547, 4-Bromophenolate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Tamer, Ö., Avc, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-686. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12730988. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-(3-bromophenyl)-. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]

-

Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135026621. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78980095, N-(6-bromo-2-pyridinyl)-4-methylsulfanylbenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68075, Benzofuroxan. Retrieved from [Link]

-

National Institute of Public Health, Slovenia. (2022). Javno zdravje in COVID-19 2022. Retrieved from [Link]

Sources

- 1. This compound | 10531-44-9 [chemicalbook.com]

- 2. 10531-44-9|this compound|BLD Pharm [bldpharm.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | RUO [benchchem.com]

- 5. This compound [biogen.es]

- 6. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2-Acetyl-5-bromothiophene | C6H5BrOS | CID 79335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 22. benchchem.com [benchchem.com]

- 23. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

An In-depth Technical Guide to 2-bromo-1-(5-bromothiophen-2-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 2-bromo-1-(5-bromothiophen-2-yl)ethanone, a key bifunctional building block in modern synthetic and medicinal chemistry. We delve into its structural features, validated synthetic methodologies, characteristic reactivity profile, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile intermediate.

Introduction: The Strategic Importance of Thiophene-Based α-Haloketones

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of the phenyl ring and for its presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] When the thiophene nucleus is functionalized with an α-haloketone moiety, as in This compound , the resulting molecule becomes a powerful and highly versatile synthetic intermediate.[5]

This compound, with CAS Number 10531-44-9, is characterized by two primary reactive sites: the electrophilic carbon of the carbonyl group and the α-carbon bearing a bromine atom, which is an excellent leaving group.[5][6] This dual reactivity makes it an invaluable precursor for constructing complex heterocyclic systems, which form the core of many biologically active molecules.[7][8] This guide will explore the fundamental chemistry and practical applications of this key building block.

IUPAC Name and Structural Confirmation

The formal IUPAC name for the topic compound is This compound .[5] Its structure consists of a thiophene ring substituted with a bromine atom at the 5-position and a bromoacetyl group at the 2-position.

| Feature | Description |

| Molecular Formula | C₆H₄Br₂OS[9] |

| Molecular Weight | 283.97 g/mol [10] |

| CAS Number | 10531-44-9[11] |

| Canonical SMILES | C1=C(SC(=C1)Br)C(=O)CBr[9] |

| InChI Key | OZBXRAVUJGCRFN-UHFFFAOYSA-N[9] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromothiophene. The reliability of this pathway is crucial for its application in multi-step drug discovery campaigns.

Synthetic Workflow

The logical and most common synthetic route involves a Friedel-Crafts acylation followed by an α-bromination.[5]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Acetyl-5-bromothiophene (Intermediate)

This step employs a Friedel-Crafts acylation, a robust method for attaching acyl groups to aromatic rings.

-

Reaction Setup: To a solution of 2-bromothiophene (0.02 mol) in a suitable solvent like dichloromethane (CH₂Cl₂), add a Lewis acid catalyst (e.g., AlCl₃).

-

Acylation: Slowly add acetyl chloride (1.1 equivalents) to the mixture. The reaction is often exothermic and may require cooling to maintain control.[12]

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.

-

Extraction & Purification: Extract the product with CH₂Cl₂. The organic layer is then washed, dried, and concentrated. The resulting crude product, 2-acetyl-5-bromothiophene, can be purified by recrystallization or column chromatography to yield colorless crystals.[12] A typical yield for this reaction is around 86%.[12]

Step 2: α-Bromination to Yield this compound

The α-halogenation of ketones is a well-established transformation that proceeds via an enol or enolate intermediate.[5][13]

-

Reaction Setup: Dissolve the intermediate, 2-acetyl-5-bromothiophene, in a solvent such as glacial acetic acid.

-

Bromination: Add molecular bromine (Br₂) (typically 1.1 equivalents) to the solution. The reaction can be promoted by an acid catalyst or by irradiation (e.g., microwave).[13]

-

Mechanism Insight: The acid catalyst protonates the carbonyl oxygen, facilitating the formation of an enol intermediate. This electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine.[5]

-

Workup & Purification: After the reaction is complete, the product is typically isolated by precipitation in water, followed by filtration. Further purification can be achieved by recrystallization to yield the final product as a solid.

Spectroscopic Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the two distinct aromatic protons on the thiophene ring and a singlet for the two protons of the bromomethyl group (CH₂Br).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides information on the carbon framework, showing distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, and the α-carbon attached to the bromine.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of two bromine atoms will result in a characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration will be prominent.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its nature as a biselectrophilic building block.[5] The α-bromoketone functionality is a versatile handle for introducing a wide range of molecular complexity.

Key Reaction Pathways

The reactivity is dominated by two electrophilic centers: the carbonyl carbon and the α-carbon.[6][7]

Caption: Major reaction pathways for this compound.

Nucleophilic Substitution (Sₙ2) Reactions

The most common transformation is the nucleophilic substitution of the α-bromine.[14] The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by a wide range of nucleophiles.[6][7] This reactivity is substantially greater than that of a comparable alkyl halide.[7]

-

Hantzsch Thiazole Synthesis: Reaction with thioamides or thioureas is a classic and highly reliable method for constructing the thiazole ring, a common motif in pharmaceuticals.[8]

-

Synthesis of Pyrroles: Reaction with dicarbonyls and ammonia can be used in Hantzsch pyrrole synthesis.[8]

-

Alkylation of Amines: Primary and secondary amines readily displace the bromide to form α-aminoketones, which are themselves versatile intermediates.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. This involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. This pathway offers a route to skeletal reorganization.[8]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in molecules targeting a wide array of diseases.[3][4]

Scaffold for Kinase Inhibitors

Many protein kinase inhibitors feature heterocyclic cores derived from α-haloketone precursors. The thiophene ring can engage in key interactions within the ATP-binding pocket of kinases, while the functionalities introduced via the α-bromoketone handle can be directed towards the solvent-exposed region to enhance potency and selectivity.

Precursor for GPR35 Agonists

Thieno[3,2-b]thiophene derivatives, which can be synthesized from precursors like the title compound, have been identified as potent agonists for G Protein-Coupled Receptor 35 (GPR35), a target of interest for inflammatory and metabolic diseases.[15]

Building Block for Anticancer Agents

Thiophene derivatives have demonstrated significant potential as anticancer agents by inhibiting various signaling pathways crucial for cancer cell growth and survival.[3][4] The ability to rapidly generate a library of diverse analogs from this compound makes it an ideal starting point for structure-activity relationship (SAR) studies in oncology projects.[16]

Safety and Handling

This compound is a potent alkylating agent and should be handled with appropriate care.[5]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, dark place under an inert atmosphere. It is recommended to store in a freezer for long-term stability.[10]

-

Toxicity: Assumed to be corrosive and a lachrymator. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular architects in the field of drug discovery. Its well-defined synthesis, predictable reactivity, and access to privileged pharmacological scaffolds make it an indispensable building block. A thorough understanding of its chemistry, as outlined in this guide, empowers researchers to efficiently construct complex molecules and accelerate the discovery of new therapeutic agents.

References

- The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKTtWDgGkdMeiBFs2opd6crFGsvCFbONz0hy7NrLGz8hzgYQ8pstvbTrLMqCW6neLAy3YlXXtKR9aX9KBwn4xXoHJikuEpvXXENZava8zQmzR_EW1Q-VZgSFVyJhxBXfVe7KDQfBdoOutSbAhiWqtlIG41ij5LKx2u8-EEkxLBh4T3OlSo9wakrKMjz8nHQaNxJqjtcaYqGxJ-sZG4inaXJ35o8msgaJDXBymstz0bcW6EBbj-uwR9NHA=]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhTAbjY_RrpCOd7Inki_8_qog4HN5ew-_M0EgPqfPMYQWD3DY05Z-t3MV-HH5Xu__CuulVpuI7MyuSlUhmOYlf_jh6xqnMRrcZpTuk3-UWhBH6qeKJOdni9v3Y0AnUe1Ovlt9JlVZB2lCtO8ZMo8rhYL9yHTocfUlbOk94]

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272186/]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [URL: https://cognizancejournal.com/wp-content/uploads/2024/02/CJMS240201.pdf]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324089/]

- The Role of Thiophene Derivatives in Modern Drug Discovery. Buy Intermediates. [URL: https://www.buyintermediates.

- This compound | RUO. Benchchem. [URL: https://www.benchchem.com/product/b079183]

- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.com/product/b15349985]

- α-Halo ketone. Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]

- Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [URL: https://www.jove.com/v/10302/reactions-of-halocarbonyl-compounds-nucleophilic-substitution]

- Synthetic Access to Aromatic α-Haloketones. MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3583]

- 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9a628574]

- The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. Autechaux.com. [URL: https://www.autechaux.com/the-role-of-2-bromo-1-4-morpholinophenyl-ethanone-in-modern-drug-discovery-400.html]

- This compound | 10531-44-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82531301.htm]

- 10531-44-9|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/10531-44-9.html]

- Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-acetyl-5-bromothiophene]

- 2-Acetyl-5-bromothiophene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79335]

- 1-(4-Bromothiophen-2-yl)ethanone | 7209-11-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987eb0de]

- 1-(5-Bromo-thiophen-2-yl)-2-chloro-ethanone. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f015348/1-(5-bromo-thiophen-2-yl)-2-chloro-ethanone]

- 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one. PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one]

- A Facile and Efficient Protocol for the Synthesis of α-Bromoacetophenones using Ultrasonication. Asian Journal of Organic & Medicinal Chemistry. [URL: http://www.ajomc.com/abstract.php?id=12]

- Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C70111&Type=IR-SPEC&Index=1]

- Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C70111&Type=IR-SPEC&Index=2]

- 2-ACETYL-5-BROMOTHIOPHENE. Gsrs.ncats.nih.gov. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU7V7ZQ7VD]

- Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. ResearchGate. [URL: https://www.researchgate.net/publication/280931508_Discovery_of_2-4-Methylfuran-25_H_-ylidenemalononitrile_and_Thieno32-b_thiophene-2-carboxylic_Acid_Derivatives_as_G_Protein-Coupled_Receptor_35_GPR35_Agonists]

- Drug Discovery Chemistry. DrugDiscoveryChemistry.com. [URL: https://www.drugdiscoverychemistry.com/uploadedFiles/Conferences/DDC/2012/DDC12_Brochure.pdf]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | RUO [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]

- 10. 10531-44-9|this compound|BLD Pharm [bldpharm.com]

- 11. This compound | 10531-44-9 [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

A Guide to the Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone: A Strategic Overview for Chemical Researchers

Disclaimer: This document provides a high-level overview of the chemical principles and safety considerations for the synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone. It is intended for informational and educational purposes for an audience of trained professional researchers. This guide does not provide a detailed, step-by-step experimental protocol. All chemical syntheses should be undertaken only by qualified individuals in a properly equipped laboratory, following a thorough hazard assessment and all institutional safety guidelines.

Introduction: The Significance of a Versatile Building Block

This compound is a valuable bifunctional organic building block crucial in advanced chemical synthesis.[1] Its structure, featuring a thiophene ring substituted with two reactive bromine atoms and a carbonyl group, makes it a highly versatile precursor in medicinal chemistry and materials science. The thiophene moiety is a common bioisostere for phenyl rings in drug design, while the dual reactive sites—the electrophilic carbonyl carbon and the alkylating bromomethyl group—allow for the construction of complex heterocyclic scaffolds and conjugated polymers with desirable electronic properties.[1] Understanding the strategic approach to its synthesis from 2-bromothiophene is fundamental for researchers aiming to leverage this key intermediate.

Core Synthetic Strategy: A Two-Step Electrophilic Substitution Pathway

The synthesis of the target molecule from 2-bromothiophene is efficiently achieved through a two-step sequence. This strategy leverages the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

-

Friedel-Crafts Acylation: The thiophene ring of 2-bromothiophene is first acylated to introduce the ethanone group. This reaction selectively forms 1-(5-bromothiophen-2-yl)ethanone.[1]

-

Alpha-Bromination: The methyl group of the newly introduced acetyl moiety is then selectively brominated to yield the final product, this compound.[1]

This strategic pathway is visualized below.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

A critical aspect of this step is the regioselectivity. Thiophene is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the C2 and C5 (α) positions, which are more reactive than the C3 and C4 (β) positions. In 2-bromothiophene, the C5 position is strongly favored for acylation. The bromine atom at C2, being an ortho, para-directing (in benzene terms) but deactivating group, directs the incoming electrophile to the C5 position. [2][3]This high degree of regioselectivity simplifies purification and maximizes the yield of the desired intermediate. [4]

Rationale for Reagent Selection

-

Acylating Agent: Acetyl chloride is a common and effective reagent for introducing the acetyl group. Acetic anhydride can also be used, sometimes with a different choice of catalyst.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid for this transformation. [5][6]A stoichiometric amount is often required, as both the acyl chloride and the resulting ketone product can form complexes with the catalyst. [7]Other Lewis acids like tin(IV) chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂) may also be employed. [5]* Solvent: Anhydrous, non-polar solvents such as dichloromethane (DCM) or carbon disulfide are typically used to prevent reaction with the Lewis acid catalyst and to dissolve the reagents.

Part 2: Alpha-Bromination of the Ketone Intermediate

The second step involves the selective bromination of the methyl group adjacent to the carbonyl (the α-position). This reaction proceeds via an enol or enolate intermediate. [1]Under acidic conditions, the ketone is protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then attacks a bromine source.

-

Brominating Agent: Molecular bromine (Br₂) in a solvent like glacial acetic acid is a classic method for α-bromination. Another common and often milder alternative is N-Bromosuccinimide (NBS), which can provide a low, steady concentration of bromine, sometimes leading to fewer side reactions.

Quantitative Data and Properties

The physical and chemical properties of the key substances involved in this synthesis are summarized below for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromothiophene | C₄H₃BrS | 163.04 | 1003-09-4 |

| 1-(5-bromothiophen-2-yl)ethanone | C₆H₅BrOS | 205.07 | 5370-25-2 |

| This compound | C₆H₄Br₂OS | 283.97 | 10531-44-9 |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.84 | 598-21-0 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 |

Critical Safety Considerations: A Mandate for Due Diligence

The synthesis described involves several hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before any experimental work begins.

-

Personal Protective Equipment (PPE): At all times, appropriate PPE must be worn, including chemical safety goggles, a flame-retardant lab coat, and suitable chemical-resistant gloves (e.g., nitrile or neoprene). [8][9][10]* Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors. [8][9]* Reagent-Specific Hazards:

-

2-Bromothiophene: This compound is a flammable liquid and is fatal if swallowed. It also causes serious eye damage. [8]It should be handled with care, away from ignition sources. * Bromoacetyl bromide: This is a highly corrosive and water-reactive substance. [9][11]It causes severe skin burns and eye damage and is a lachrymator (induces tears). [10][11]It reacts violently with water, releasing hydrogen bromide gas. [9][11]It must be handled under anhydrous conditions, and containers should be kept tightly closed. [9] * Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and toxic hydrogen chloride gas. It should be handled in a dry environment.

-

Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. It can cause severe burns upon skin contact and respiratory damage if inhaled.

-

-

Reaction Quenching: The work-up procedure for the Friedel-Crafts acylation requires careful and slow quenching of the reaction mixture, typically by pouring it onto ice, to manage the highly exothermic reaction of excess AlCl₃. [6]* Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and regulatory guidelines for hazardous materials.

Conclusion

The synthesis of this compound from 2-bromothiophene is a logical and efficient process rooted in the fundamental principles of electrophilic aromatic substitution and ketone chemistry. For the research scientist, a deep understanding of the underlying mechanisms, the rationale for reagent selection, and an unwavering commitment to safety are paramount to successfully and responsibly executing this valuable synthetic transformation.

References

- A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpSLa00IaCwJ2ZGDiH0c38W9uq7Zii0fHKNUlpTgL9rpe4D7NOuUE0-YQ2wZKBJ6plSSIMreiFBrQOu4n6nWZ_cSSBP6VswjG1iQ2oGKWAFqtRB3hMT7RC-6SY71HgihrT_Tk6gsSjGLk1d1dC9VjWn-_lrOr8cNaEeEbilBz9RMGDax3VOY3c6DV06U-3NZp9dm-9DJ1F0JKqFtCNLEkAFJlHnfu4NSJon4bVsPiwwZjGUFJVj-k84gOug73NhQNHkik7kXvOIJTxXH24l-y4NHZrez9uR9UTkxR9eis=]

- This compound | RUO. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMEO43l-cZ7wVJaGRFm36et26HXUnE9dETam_kFFFpix2TZRRpJoFgGjsJlXi0kPvG7J8l78sXmWLe0rwUJSKVzCg5ucmpXydUCQb_pa-g4vyCI0mZ7WpcvGL6mmbgIlTanOn41RE]

- SAFETY DATA SHEET - Bromoacetyl bromide. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE21JbYG9JOPGmF_lwU06k08B6S6xlfRIncgUxTaMJ0sdWFXzO2BEscPjTzB5DW3Jh1lDucgc1vNDMEntE0BEzZcqcEBr-j4TWxf8cN8lQUkEUT1LOLAevcGzy3JhzdBDFosVZs-zVV6S1VILjGezE-o_DDz6U6oGRjU2DQMZ9kd6NCXkR9l9eGH7ybyt6GDbB_6I6k8sHswC8UiRWtcN7JitLXxA9ZF05gMIak0xgQ5wMy_cOTl8dcvxJ8FDL0lL0CJLJn7qvw9R0vRJRiwgWYr3Nr_Mw7]

- SAFETY DATA SHEET - 2-Bromothiophene. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjzuEXyvNUbeD-MwwJVqJg-5HvJFetmR2c2eyciZQuqLee4IdBag_krD2yw-cEApBfFHUZAQk4utt_bPJvT_k9FfBCrl68t4jrAohLMhT8OsNwrwClUtPQhubHRiadfInPLlwsw4dQ8p_60es8cfpryARBg9-hkCnvs7J8OQo2FPdkwWyREU-gXhlc0iWXRt6SYA5g1bYr69Kl858y8I85RWFbMpVUZD-wDFbfaDayHQSiR9dKgo9oh8trLVno0dcZMOdVsC7hqQXslSP7oA==]

- SAFETY DATA SHEET - 2-Bromothiophene. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcLYGS_Fz_7PgWUeB9zmE-FUxkzSFhlMUm_yHofv7OO9_QpOA5P63pEcFyful6nSiFMKoNP1FDcAWZan9k8HS7LB2oxlNRKsdgjF6gwygLQdnN-OvH-9OYXzIYDQLtRrrIHfr32OdtdwUz]

- 2-Acetyl-5-bromothiophene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79335]

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4LXR7GHQv95945m5ifVAd2AjoXnEf34aIm8BtuJLiyVEz7yNEIMFoe5u9PiN_61_7HwwCe9c-q-Dm_c4GYk4vXTA-5TUbmNDduSMxzHuyupWy88-EsrmCsK78-KoF-aDozunSkswgwNJGHTM3DCXd4kc4UHsHkleskKdeBgqP9hBn8zTtfIWiPXERnLTwn7I0]

- Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdVKgzBzAZMwdo2re3gAoA-kYyIkF2zZhP-c9WcLp5-MuDZjYCjB3AnvO8-r9rKPUV9OVOt3V9BO6UkV_5dDLuHPIc5RRTWnW4kt3dZDda1E-2p0ZpjCMbfZnrTC5RYu16vwn_wGT3tGAd8OCw]

- Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. HALIL ÜNVER, MUTLUHAN BIYIKOGLU and ADNAN BULUT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlMz6_MRnik4bCS5I5R5svKz2PYejgvBvl6mcCsjXgmb5Yf_omwquzsKQUPv7THfZJtOGHXyaxxJXdRKznZ99RQMqLK8nDezdb8DORrZbGtN0zpeHtUEh4ghC970H5SytoRbygYBGwJFllka6UrMp4ZsNlr4yU7xA=]

- Bromo Acetyl Bromide CAS No 598-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu0l7_ZF5EiFTZVCtps3fBViUWF2TtbyoNXrUA9voiuW_JooMS6mU7oVaQF30_ML054Oclj8aCbCqbx9h7sYujj6NJP6melHD1976q_3rYC0oPnVHlk1O8j76r5B1KK55hE5jD98qzYYmGrGTotF42LaELE2IDAgVFQ_tZhKWEffF4as6Xb5Wd4LdtQGpDc9tRZKXgftAJ54990YVdOUgC1IEyyU9s]

- Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCMbVsWhlA41aSMfPezQ1QA3wBOoD1zzd7tmdvLgfVUHcoac84jRggqCYtvOTIBgapiWLjbu3bOYQREeG6mZ4tr4DpUtgf96cfgFT6tAgZFGPJmkuNm7eHpDuaxsBHYEk2DYp9q9HaCD_apliR2lGAZeBMDDnZYtRLNry99jm4DqmurS1svUWSssTwkl8CrhrDU0zkiHXHuPQLjO8VOrMN6fQBm8hNiudUwgD_Jqg2NEZlvrwWY9klQVgdblCvZ86d3wbH6KWqUF9tUg==]

- Friedel-Crafts Acylation. Chemistry Steps. [URL: https://www.chemistrysteps.

- Friedel-Crafts Acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- 2-Bromothiophene synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisMessages.aspx?id=1003-09-4]

- Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05988]

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-acetyl-5-bromothiophene]

- Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/b2/b29660000305]

Sources

- 1. This compound | RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. benchchem.com [benchchem.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

reactivity of the bromomethyl group in 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity inherent in the bromomethyl group of this compound, a prominent α-haloketone. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile building block for the synthesis of complex molecular architectures, particularly heterocyclic scaffolds. We will dissect the electronic and steric factors governing its reactivity, explore its primary reaction pathways with a focus on nucleophilic substitution, and provide detailed, field-proven experimental protocols. The causality behind experimental design choices is emphasized throughout, ensuring a deep, practical understanding of the molecule's synthetic utility.

Introduction: The Strategic Importance of an α-Haloketone

This compound (CAS No: 10531-44-9) is a bifunctional organic compound featuring two key reactive sites: a ketone carbonyl group and an α-bromo substituent.[1][2] Its structure, containing a substituted thiophene ring, makes it a valuable precursor in medicinal chemistry for the synthesis of novel therapeutic agents. The thiazole ring, for instance, is a core component in numerous pharmaceutical agents, including antimicrobial and anticancer drugs.[3][4] The exceptional utility of this molecule stems directly from the high reactivity of the bromomethyl group, which is significantly enhanced by the adjacent carbonyl function. This guide will focus specifically on the factors influencing and exploiting the reactivity at this α-carbon.

Molecular Architecture: An Analysis of Reactivity

The reactivity of an α-haloketone is fundamentally governed by the electronic interplay between the halogen and the carbonyl group.[5] In this compound, several factors converge to make the bromomethyl carbon a potent electrophilic site.

-

Inductive Effect: The electron-withdrawing nature of the carbonyl oxygen creates a dipole, rendering the carbonyl carbon electrophilic. This inductive effect extends to the adjacent α-carbon, increasing the polarity of the carbon-bromine (C-Br) bond and making the α-carbon more electron-deficient and thus more susceptible to nucleophilic attack.[5]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group due to its stability as a weak base. This facilitates cleavage of the C-Br bond during substitution reactions.[6][7]

-

Steric Accessibility: The bromomethyl group (-CH₂Br) is a primary halide, meaning it is sterically unhindered. This low steric hindrance is a critical factor that heavily favors the Sₙ2 (bimolecular nucleophilic substitution) reaction mechanism.[8][9]

The diagram below illustrates the key electrophilic sites within the molecule, highlighting the primary focus of this guide: the α-carbon.

Caption: Key electrophilic centers in the target molecule.

Core Reactivity: Nucleophilic Substitution (Sₙ2) Pathway

The primary reaction pathway for the bromomethyl group is the Sₙ2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.[10][11] The rate of this reaction is dependent on the concentration of both the α-haloketone and the nucleophile.

The general mechanism can be visualized as follows:

Caption: Generalized workflow of the Sₙ2 reaction mechanism.

Factors Influencing the Sₙ2 Reaction

Several factors must be optimized to ensure a successful and high-yielding Sₙ2 reaction.[8][9]

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., RS⁻, CN⁻) are generally more potent than their neutral counterparts (RSH, HCN).[12]

-

Solvent Choice: Polar aprotic solvents such as acetone, DMF (N,N-Dimethylformamide), or acetonitrile are ideal.[6] They can dissolve the reactants but do not form a tight "solvent cage" around the nucleophile, which would otherwise blunt its reactivity. Protic solvents (like water or methanol) can solvate the nucleophile too strongly via hydrogen bonding, slowing the reaction.[9]

-

Temperature: Moderate heating is often employed to increase the reaction rate, though excessively high temperatures can promote side reactions.

Common Nucleophilic Reactions

The electrophilic nature of the bromomethyl group allows for reactions with a wide array of nucleophiles, leading to diverse molecular scaffolds.

| Nucleophile Type | Example Nucleophile | Resulting Product Structure | Significance / Application |

| Sulfur | Thioamides, Thiourea | Thiazoles | Core scaffolds in many pharmaceuticals.[3][13] |

| Nitrogen | Amines, Imidazoles, Anilines | α-Amino ketones, Imidazolium salts | Building blocks for various heterocycles and biologically active amines.[14] |

| Oxygen | Carboxylates, Phenoxides | α-Acyloxy ketones (Esters) | Precursors for further functionalization. |

| Carbon | Cyanide, Enolates | α-Cyano ketones, 1,4-Dicarbonyls | Carbon-carbon bond formation. |

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A paramount application of this compound is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a structure prevalent in numerous bioactive compounds.[15][16][17]

The reaction proceeds in three key stages:

-

Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide attacks the bromomethyl carbon, displacing the bromide ion.[18]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the electrophilic carbonyl carbon.[15]

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic thiazole ring.[18]

Caption: Logical workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole

This protocol provides a self-validating, step-by-step methodology for a representative Hantzsch thiazole synthesis.

Materials & Equipment:

-

This compound (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (or Methanol)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

TLC plates (Silica gel 60 F₂₅₄)

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (e.g., 5.0 mmol) and thiourea (6.0 mmol).[19]

-

Solvent Addition: Add ethanol (20 mL) and a magnetic stir bar to the flask.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is typically heated for 1-3 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate/hexane as the mobile phase). The disappearance of the starting α-haloketone spot indicates reaction completion.

-

Cooling & Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The initial product may be the HBr salt, which is often soluble in the alcohol solvent.[18]

-

Neutralization & Isolation: Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (50 mL) while stirring. This neutralizes the HBr salt, causing the free base thiazole product to precipitate as a solid.[19]

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Spread the collected solid on a watch glass and allow it to air dry or dry in a vacuum oven at a low temperature.

-

Characterization: Determine the yield, melting point, and confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Alternative Pathways: The Favorskii Rearrangement

Under strongly basic conditions (e.g., using sodium hydroxide or alkoxides), α-haloketones with an enolizable α'-proton can undergo the Favorskii rearrangement instead of simple substitution.[14][20] This reaction involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative.[21][22]

While Sₙ2 is the dominant pathway for this compound with non-basic or weakly basic nucleophiles, researchers must be aware of this potential alternative when employing strong bases. The choice of base is therefore critical in directing the reaction towards the desired outcome. Using a non-nucleophilic base or a weakly basic nucleophile (like thioamides or amines in a non-basic solvent) effectively suppresses the Favorskii rearrangement and favors the Sₙ2 pathway.[10][23]

Conclusion

The bromomethyl group in this compound is a highly activated and synthetically valuable functional group. Its reactivity is dominated by the Sₙ2 mechanism, driven by the inductive effect of the adjacent carbonyl group, the excellent leaving group ability of bromide, and low steric hindrance. This predictable reactivity makes it an ideal substrate for constructing complex molecules, most notably in the Hantzsch synthesis of thiazoles, which are of significant interest in drug discovery. By carefully selecting the nucleophile, solvent, and base conditions, chemists can effectively control the reaction pathway, suppressing potential side reactions like the Favorskii rearrangement and achieving high yields of the desired substitution products. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile chemical intermediate.

References

- Favorskii rearrangement - Wikipedia.

- Favorskii Rearrangement - Alfa Chemistry.

- The Favorskii Rearrangement of Haloketones - Organic Reactions.

- Favorskii rearrangement - Grokipedia.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.

- Favorskii Rearrangement - NROChemistry.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - Molecules.

- α-Halo ketone - Wikipedia.

- Hantzsch Thiazole Synthesis - SynArchive.

- Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles

- Hantzsch thiazole synthesis - labor

- Hantzsch Thiazole Synthesis - Chem Help ASAP.

- Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE.

- Hantzsch Synthesis of Thiazoles - CUTM Courseware.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH.

- A Systematic Review On Thiazole Synthesis And Biological Activities - Educational Administr

- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central.

- 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one - PubChem.

- Factors affecting the Sₙ2 reaction - Organic Chemistry 1: An open textbook.

- Factors affecting the SN2 Reaction - Chemistry LibreTexts.

- This compound - BIOGEN Científica.

- Factors Affecting the SN1 Reaction - Chemistry LibreTexts.

- Characteristics of the SN2 Reaction - Chemistry LibreTexts.

- NUCLEOPHILIC SUBSTITUTIONS - University of Calgary.

- The Discovery of Nucleophilic Substitution Reactions - Chemistry LibreTexts.

Sources

- 1. PubChemLite - 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (C6H4Br2OS) [pubchemlite.lcsb.uni.lu]

- 2. This compound [biogen.es]

- 3. mdpi.com [mdpi.com]

- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]

- 13. synarchive.com [synarchive.com]

- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. kuey.net [kuey.net]

- 18. m.youtube.com [m.youtube.com]

- 19. chemhelpasap.com [chemhelpasap.com]

- 20. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. grokipedia.com [grokipedia.com]

- 23. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

A Technical Guide to the Electrophilic Nature and Synthetic Utility of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone's Carbonyl Carbon

Abstract

2-Bromo-1-(5-bromothiophen-2-yl)ethanone is a potent biselectrophilic building block pivotal to synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its value stems from two distinct reactive centers: a highly electrophilic carbonyl carbon and a labile α-bromine atom, rendering it an exceptional substrate for constructing complex heterocyclic systems.[1][2] This guide provides an in-depth analysis of the structural and electronic factors that govern the pronounced electrophilicity of its carbonyl carbon. We will dissect the synergistic electron-withdrawing effects of the 5-bromothiophen-2-yl moiety and the α-bromo substituent. Furthermore, we will demonstrate the practical application of this inherent reactivity through a detailed exploration of the Hantzsch thiazole synthesis, a cornerstone reaction for generating medicinally relevant thiazole scaffolds.[3][4] This document serves as a technical resource for researchers, offering both mechanistic insights and field-proven experimental protocols.

Deconstructing the Electrophilicity: A Structural and Electronic Analysis

The reactivity of any carbonyl compound is fundamentally dictated by the partial positive charge (δ+) on the carbonyl carbon, a consequence of the oxygen atom's high electronegativity.[5] In the case of this compound, this inherent electrophilicity is significantly amplified by the cumulative electronic influences of its substituents.

The Influence of the 5-Bromothiophen-2-yl Moiety

The thiophene ring, while aromatic, possesses distinct electronic properties compared to benzene. The presence of the sulfur heteroatom and a bromine substituent at the 5-position creates a powerful electron-withdrawing system.

-

Inductive Effects : Both the sulfur atom within the thiophene ring and the bromine atom at the 5-position exert strong negative inductive effects (-I). This pulls electron density away from the carbonyl group through the sigma bond framework.[6]

-

Mesomeric Effects : The 5-bromothiophene group acts as an electron-withdrawing entity, delocalizing electron density from the carbonyl group into the aromatic ring. This effect further increases the electron deficiency of the carbonyl carbon.

The Critical Role of the α-Bromo Substituent

The placement of a bromine atom on the carbon adjacent (α) to the carbonyl group is a classic strategy for enhancing electrophilicity. The reactivity of α-haloketones is significantly increased compared to their non-halogenated analogs due to the powerful inductive effect of the halogen.[2] This effect polarizes the Cα-C(O) bond, drawing electron density away from the carbonyl carbon and making it a more potent target for nucleophiles.

The diagram below illustrates the synergistic electron-withdrawing forces that converge on the carbonyl carbon, rendering it highly electrophilic.

Figure 1: Electronic effects enhancing carbonyl carbon electrophilicity.

Summary of Contributing Factors

The table below quantifies the hierarchy of electronic effects contributing to the heightened reactivity of the carbonyl carbon.

| Feature | Electronic Effect | Consequence on Carbonyl Carbon |

| Carbonyl Oxygen | High Electronegativity | Creates inherent Cδ+=Oδ- dipole. |

| α-Bromine | Strong Inductive (-I) | Intensifies Cδ+ by withdrawing electron density. |

| 5-Bromothiophene Ring | Net Inductive (-I) & Mesomeric | Further depletes electron density, enhancing electrophilicity. |

Synthetic Application: The Hantzsch Thiazole Synthesis

The enhanced electrophilicity of this compound makes it an ideal substrate for constructing heterocyclic scaffolds. The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, is a prime example.[3][7] This reaction is a robust and reliable method for producing 2-aminothiazoles, a privileged structure in drug discovery.[8][9]

While the molecule is biselectrophilic, the Hantzsch reaction proceeds via a well-defined pathway. The initial step is a nucleophilic attack of the thioamide's sulfur atom on the α-carbon, displacing the bromide anion in an SN2 reaction.[7] The crucial subsequent step, an intramolecular cyclization, leverages the high electrophilicity of the carbonyl carbon.

Reaction Mechanism

The formation of 2-amino-4-(5-bromothiophen-2-yl)thiazole from this compound and thiourea follows a distinct, two-stage mechanism.

Figure 2: Mechanism of the Hantzsch thiazole synthesis.

Validated Experimental Protocol

This protocol outlines the synthesis of 2-amino-4-(5-bromothiophen-2-yl)thiazole. It is designed to be self-validating, with the precipitation of the product upon neutralization serving as a clear indicator of reaction completion.

Materials:

-

This compound (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Ethanol (or Methanol), reagent grade

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equiv) and thiourea (1.2 equiv).

-

Causality: A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone, driving the reaction to completion.[7]

-

-

Solvation: Add ethanol to the flask (approx. 10 mL per gram of α-haloketone). Stir the mixture to achieve a suspension.

-

Causality: Ethanol is an excellent solvent for this reaction, as it readily dissolves the reactants upon heating and facilitates the precipitation of the product upon cooling and neutralization.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The aromaticity of the final thiazole product provides a strong thermodynamic driving force.[7]

-

-

Cooling & Precipitation: After completion, allow the reaction mixture to cool to room temperature. The intermediate HBr salt of the product may remain soluble.[7]

-

Neutralization: Slowly add saturated sodium bicarbonate solution dropwise to the stirred mixture until the pH is neutral to slightly basic (pH 7-8).

-

Causality: The initial product is the protonated thiazolium salt, which is often soluble. Neutralization with a weak base like NaHCO₃ deprotonates the thiazole, causing the neutral, less soluble product to precipitate out of the solution.[7]

-

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted thiourea and other impurities.

-

Drying: Dry the isolated solid in a vacuum oven to obtain the final product, 2-amino-4-(5-bromothiophen-2-yl)thiazole.

Figure 3: Experimental workflow for thiazole synthesis.

Synthesis of the Starting Material

The precursor, this compound, is typically synthesized via the selective α-monobromination of 1-(5-bromothiophen-2-yl)ethanone.[1] This reaction proceeds through an acid-catalyzed enol intermediate, which then acts as a nucleophile, attacking molecular bromine.[10]

Figure 4: Synthesis of the title α-haloketone.

Conclusion

The carbonyl carbon of this compound possesses a pronounced electrophilic character, a direct result of the synergistic electron-withdrawing capabilities of the α-bromo substituent and the 5-bromothiophen-2-yl ring system. This well-understood electronic profile makes it a highly reliable and versatile intermediate for organic synthesis. As demonstrated by the Hantzsch thiazole synthesis, its biselectrophilic nature can be expertly harnessed to construct complex and medicinally valuable heterocyclic frameworks. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this powerful building block in drug discovery and materials science endeavors.

References

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.

-

Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1327.

-

National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-bromothiophene. PubChem Compound Database.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis.

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.

-

Sigma-Aldrich. (n.d.). 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone.

-

Tóth, G., et al. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1029-1032.

-

Abdel-Latif, E., et al. (2020). Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. Journal of the Chinese Chemical Society, 67(3), 413-422.

-

Wikipedia. (n.d.). α-Halo ketone.

-

Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. RSC Advances, 11(35), 21533-21546.

-

Benchchem. (n.d.). This compound.

-